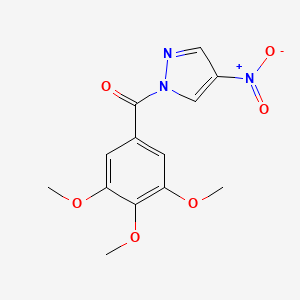
4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is not fully understood. However, studies have shown that it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). These enzymes play a role in inflammation and tumor growth, respectively. By inhibiting their activity, 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole may have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Studies have shown that 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole may have anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It may also have anti-tumor effects by inhibiting the growth and migration of cancer cells. In addition, it has been shown to have anti-viral effects against herpes simplex virus type 1 (HSV-1).
Advantages and Limitations for Lab Experiments
One advantage of using 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole in lab experiments is its potential as a multi-targeted agent. It may have effects on multiple enzymes and pathways, making it a promising candidate for treating various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy and potential side effects.
Future Directions
For research on 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole include further studies on its mechanism of action, efficacy, and safety. It may also be studied for its potential use in combination with other drugs or therapies. Additionally, it may be studied for its potential use in treating other diseases such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis method of 4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole involves the reaction between 3,4,5-trimethoxybenzoyl hydrazine and 4-nitro-1H-pyrazole-3-carboxylic acid. The reaction is carried out under reflux in the presence of a catalyst such as triethylamine. The resulting compound is purified using column chromatography to obtain the final product.
Scientific Research Applications
4-nitro-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential anti-inflammatory agent, anti-tumor agent, and anti-viral agent. It has also been studied for its potential use in treating Alzheimer's disease.
properties
IUPAC Name |
(4-nitropyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-20-10-4-8(5-11(21-2)12(10)22-3)13(17)15-7-9(6-14-15)16(18)19/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZFYILVVCSTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)
![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)

![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)
![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)




![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)

![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)